molecular formula C7H14F2N2 B1396925 1-Pyrrolidinepropanamine, 3,3-difluoro- CAS No. 867007-59-8

1-Pyrrolidinepropanamine, 3,3-difluoro-

Cat. No.: B1396925
CAS No.: 867007-59-8
M. Wt: 164.2 g/mol
InChI Key: JFYKPKAAWBCSKD-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanamine, 3,3-difluoro- is a chemical compound that belongs to the class of amphetamines. . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two fluorine atoms attached to the propanamine chain. The presence of fluorine atoms often enhances the biological activity of the compound due to their unique physicochemical properties .

Preparation Methods

1-Pyrrolidinepropanamine, 3,3-difluoro- can be synthesized through various methods. One efficient route involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

1-Pyrrolidinepropanamine, 3,3-difluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidinepropanamine, 3,3-difluoro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various fluorinated pyrrolidine derivatives, which are important in medicinal chemistry.

    Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in studying biological processes and developing bioactive molecules.

    Medicine: Fluorinated compounds like 1-Pyrrolidinepropanamine, 3,3-difluoro- are often explored for their potential therapeutic properties, including antifungal and antiviral activities.

    Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanamine, 3,3-difluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound play a crucial role in enhancing its binding affinity to target proteins, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Pyrrolidinepropanamine, 3,3-difluoro- can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.

    Fluorinated compounds: Other fluorinated pyrrolidine derivatives, such as 3,3,4-trifluoropyrrolidinyl derivatives, exhibit similar properties but may have different biological activities and applications.

The uniqueness of 1-Pyrrolidinepropanamine, 3,3-difluoro- lies in its specific fluorination pattern, which significantly influences its chemical and biological properties.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKPKAAWBCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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